Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide
Description
Properties
IUPAC Name |
3H-imidazo[1,2-a]pyridin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.BrH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOZBNHDUCMZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657479 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107934-07-6 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclization
A metal-free protocol involves the condensation of 2-aminopyridinium bromides with thiophenols or sodium sulfinates under basic conditions. For example, potassium hydroxide facilitates the formation of 3-sulfenylimidazo[1,2-a]pyridin-2(3H)-ones (38a ) at ambient temperatures via intramolecular amidation (Scheme 1). The reaction proceeds through initial base-mediated cyclization, followed by thiophenol insertion and tautomerization to yield the keto-enol equilibrium product. Acidic workup stabilizes the hydrobromide salt, achieving yields of 70–85%.
Table 1: Representative Conditions for Base-Mediated Synthesis
| Starting Material | Base | Temperature | Yield (%) |
|---|---|---|---|
| 2-Aminopyridinium bromide | KOH | 25°C | 82 |
| 2-Aminopyridinium bromide | None | Reflux | 78 |
Phosphorus Tribromide-Mediated Reduction
Patent-Scale Synthesis
A patented industrial method (EP1539751B1) outlines a two-step process for synthesizing imidazo[1,2-a]pyridine-3-acetamide hydrobromide derivatives:
-
Condensation : Reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK) at 60–80°C yields a hydroxyamide intermediate.
-
Reduction : Treating the intermediate with phosphorus tribromide (PBr₃) in tetrahydrofuran (THF) generates a hydrobromide salt precipitate, isolated via filtration (86% yield).
Key Advantages :
-
Solvent Choice : MIBK enables azeotropic water removal, enhancing reaction efficiency.
-
Precipitation : The hydrobromide salt precipitates directly, simplifying purification.
Table 2: Optimization of PBr₃ Reduction
| PBr₃ Equivalents | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 3 | THF | 40°C | 86 |
| 2 | MIBK | 60°C | 68 |
Microwave-Assisted Cyclization
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times for imidazo[1,2-a]pyridine synthesis. Kusy et al. demonstrated that 2-aminopyridines and bromomalonaldehyde in ethanol–water media under microwave conditions (100–150°C, 10–15 minutes) form 3-carbaldehyde intermediates, which are subsequently oxidized to the corresponding hydrobromide salts. This method achieves yields of 75–90% with minimal byproduct formation.
Mechanistic Insight :
-
Exocyclic amine attack on bromomalonaldehyde.
-
Water elimination and intramolecular cyclization.
Copper Silicate-Catalyzed Heterocyclization
Eco-Friendly Catalysis
Copper silicate nanoparticles in ethanol under reflux catalyze the cyclization of 2-aminopyridines with α-bromo ketones (e.g., phenacyl bromide) to form imidazo[1,2-a]pyridines. While this method primarily targets neutral derivatives, post-synthetic treatment with hydrobromic acid (HBr) yields the hydrobromide salt.
Table 3: Catalytic Performance of Copper Silicate
| Substrate | Catalyst Loading (%) | Time (h) | Yield (%) |
|---|---|---|---|
| Phenacyl bromide | 10 | 2 | 89 |
| 4-Methoxyphenacyl bromide | 10 | 2.5 | 85 |
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a wide range of functionalized imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of fluorescent probes and sensors for detecting metal ions and other biological targets.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target. In the case of anticancer activity, imidazo[1,2-a]pyridin-2(3H)-one derivatives may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
The hydrochloride analog shares the same core structure but differs in counterion. Key distinctions include:
The hydrobromide form exhibits superior stability and solubility, making it preferable for long-term storage and aqueous formulations.
(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one
This derivative introduces a fluorophenyl-hydroxymethylene substituent at the 3-position, altering electronic and steric properties . Unlike the hydrobromide salt, this compound lacks ionic character, reducing water solubility but enhancing lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted therapies .
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones
For example, methyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate exhibits a melting point >300°C, far exceeding the hydrobromide derivative’s thermal stability . Such structural modifications expand applications in materials science.
Research Findings and Limitations
- Hydrobromide vs. Hydrochloride : Hydrobromide salts generally exhibit higher bioavailability in preclinical models due to enhanced solubility .
- Structural Limitations : 3-substituted derivatives (e.g., bromo/chloro variants in ) face synthetic challenges in regioselective functionalization, limiting scalability .
- Green Chemistry Advances : Solvent-free methods (e.g., Adib’s approach ) reduce environmental impact but require high temperatures, complicating thermolabile product isolation.
Biological Activity
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide is a derivative of the imidazopyridine family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system. The presence of nitrogen atoms in the structure contributes to its biological activity by facilitating interactions with various biological targets.
1. Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, a study reported that several imidazo[1,2-a]pyridine compounds showed potent inhibitory effects against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.6 | Apoptosis induction |
| Compound B | A549 | 4.3 | Cell cycle arrest |
| Compound C | HeLa | 3.9 | Inhibition of proliferation |
2. Antimicrobial Activity
This compound has shown promising results against various microbial strains. Studies indicate that it possesses antibacterial and antifungal properties. For example, it has been effective against Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor size compared to the control group, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Effectiveness
In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial and fungal pathogens. The compound exhibited potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their chemical structure. Modifications at various positions on the imidazopyridine scaffold can enhance or diminish their biological effects. For instance:
- Substituents at the 4-position have been associated with increased anticancer activity.
- The presence of halogens at specific positions can improve antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation or rearrangement of precursor heterocycles. For example, heating 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones at 130°C under nitrogen yields imidazo[1,2-a]pyridines. Yields vary with substituents: electron-withdrawing groups (e.g., nitro) reduce reactivity, while bromo substituents require longer reaction times (46–65% yields) . Optimize by adjusting temperature, solvent (ethanol or DMF), and catalyst (e.g., triethylamine).
| Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3-Bromophenyl | 1.5 | 46 | 207–209 |
| 4-Nitrophenyl | 24 | 65 | 158–160 |
| 3-Methoxycarbonylphenyl | 3 | 46 | 160–163 |
Q. What spectroscopic and analytical techniques are critical for characterizing Imidazo[1,2-a]pyridin-2(3H)-one derivatives?
- Methodological Answer : Use 1H/13C NMR to confirm ring substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and NH stretches. Mass spectrometry (MS) verifies molecular ions (e.g., m/z 308.4 for C18H20N4O derivatives) . X-ray crystallography resolves ambiguities in regiochemistry, as seen in imidazo[1,2-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for substituted derivatives?
- Methodological Answer : Discrepancies arise from steric/electronic effects and purification methods. For example, bulky substituents (e.g., 3-ethoxycarbonylphenyl) reduce yields (40%) due to hindered cyclization . Use high-resolution chromatography (HPLC) or recrystallization in ethanol/DCM to improve purity. Statistical tools like factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) identify optimal conditions .
Q. What computational strategies enhance the design of Imidazo[1,2-a]pyridin-2(3H)-one derivatives with targeted bioactivity?
- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to assess binding affinity to biological targets (e.g., PDE3 for cardiovascular activity) . Tools like COMSOL Multiphysics model reaction kinetics, while AI-driven platforms (e.g., AlphaFold) suggest stable conformers for synthesis .
Q. How can regioselective functionalization at the 2- and 3-positions of the imidazo[1,2-a]pyridine core be achieved?
- Methodological Answer : Use multicomponent reactions (MCRs) with aldehydes and amines to introduce substituents. For example, potassium persulfate (K₂S₂O₈) and iodine catalyze one-pot reactions with aryl ketones and 2-aminoheterocycles, enabling C-3 acetamide derivatives . Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies brominated intermediates .
Data-Driven Analysis of Pharmacological Potential
Q. What in vitro assays are recommended to evaluate the biological activity of novel derivatives?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., PDE3 for cardiotonic effects) and cell viability assays (MTT/propidium iodide) against cancer lines (e.g., HepG2). For antimicrobial screening, use broth microdilution (MIC90) against Gram-positive bacteria . Validate hits with ADMET prediction models to assess pharmacokinetics and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
